1-Phenyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
1-Phenyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C16H16 . It is a derivative of naphthalene, where the aromatic ring is partially hydrogenated, and a phenyl group is attached to the first carbon atom of the tetrahydronaphthalene structure . This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
1-Phenyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods:
Synthetic Routes: One common method involves the Friedel-Crafts acylation reaction, where 1,2,3,4-tetrahydronaphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields this compound.
Industrial Production: Industrially, this compound can be produced by catalytic hydrogenation of naphthalene followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions typically involve high pressure and temperature to ensure complete hydrogenation and subsequent alkylation.
Chemical Reactions Analysis
1-Phenyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions:
Scientific Research Applications
1-Phenyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors . The phenyl group enhances its binding affinity to these targets, facilitating various biochemical pathways . The compound can modulate enzyme activity or receptor signaling, leading to its observed effects .
Comparison with Similar Compounds
1-Phenyl-1,2,3,4-tetrahydronaphthalene can be compared with similar compounds such as:
1,2,3,4-Tetrahydronaphthalene: This compound lacks the phenyl group, making it less reactive in certain chemical reactions.
2-Phenyl-1,2,3,4-tetrahydronaphthalene: The phenyl group is attached to the second carbon atom, resulting in different chemical and physical properties.
Properties
IUPAC Name |
1-phenyl-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-9,11,16H,6,10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPDISPRPJFBCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880680 | |
Record name | naphthalene, 1,2,3,4-tetrahydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3018-20-0 | |
Record name | 1-Phenyltetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003018200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | naphthalene, 1,2,3,4-tetrahydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1,2,3,4-tetrahydronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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